molecular formula C23H26ClN3O3S2 B11522381 3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11522381
M. Wt: 492.1 g/mol
InChI Key: ALCSOQNBXGEKCE-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol is a complex organic compound that features a thiazole ring, a piperidine sulfonyl group, and a chlorophenyl imino group

Preparation Methods

The synthesis of 3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl imino group and the piperidine sulfonyl group. The final step involves the addition of the propanol group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and piperidine sulfonyl compounds. What sets 3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol apart is its unique combination of functional groups, which may confer distinct biological or chemical properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H26ClN3O3S2

Molecular Weight

492.1 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)imino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C23H26ClN3O3S2/c24-19-6-4-7-20(16-19)25-23-27(14-5-15-28)22(17-31-23)18-8-10-21(11-9-18)32(29,30)26-12-2-1-3-13-26/h4,6-11,16-17,28H,1-3,5,12-15H2

InChI Key

ALCSOQNBXGEKCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC(=CC=C4)Cl)N3CCCO

Origin of Product

United States

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